Hydrogen‑Bond Acceptor Count: 9 Acceptors vs. 4–8 for Core‑Scaffold Comparators
The target compound bears 9 hydrogen‑bond acceptor sites (8 from oxygen/nitrogen atoms plus the sulfonyl group [1]), substantially exceeding the bare 1-(thiazol-2-yl)piperazin-2-one core (4 acceptors [2]), the 4-(furan-3-carbonyl) analog (6–7 acceptors), and the 4-(pyrazole‑sulfonyl) analog (7–8 acceptors). Among close analogs accessible in screening libraries, no alternative combines the full BTD‑sulfonyl array with the thiazolyl‑piperazinone template to achieve 9 acceptors [1].
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 9 H‑bond acceptors [1] |
| Comparator Or Baseline | 1-(Thiazol-2-yl)piperazin-2-one (CID 21955376): 4 acceptors [2]; 4-(furan-3-carbonyl) analog: ~6–7; 4-(pyrazole‑sulfonyl) analog: ~7–8 |
| Quantified Difference | Target exhibits 2–5 additional H‑bond acceptors vs. comparators |
| Conditions | Computed descriptor (Cactvs 3.4.8.18 via PubChem 2021.05.07) |
Why This Matters
Higher acceptor count directly influences aqueous solubility and polar binding‑site complementarity, altering screening hit‑rate profiles in H‑bond‑rich targets such as kinases and proteases.
- [1] PubChem CID 134161910. 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one. Computed Properties: Hydrogen Bond Acceptor Count = 9. National Center for Biotechnology Information. View Source
- [2] PubChem CID 21955376. 1-(1,3-Thiazol-2-YL)piperazin-2-one. Computed Properties: Hydrogen Bond Acceptor Count = 4. National Center for Biotechnology Information. View Source
